METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE
CAS No.: 670269-85-9
Cat. No.: VC7460044
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670269-85-9 |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.54 |
| IUPAC Name | methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H28N2O3S/c1-15-8-9-17(12-16(15)2)18-14-28-21(20(18)22(26)27-3)23-19(25)13-24-10-6-4-5-7-11-24/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,23,25) |
| Standard InChI Key | RQQMXJOEPGZHGF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CN3CCCCCC3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a 400.54 Da heterocyclic system comprising three critical domains:
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Thiophene Core: A five-membered aromatic ring with sulfur at position 1, providing electronic diversity and hydrogen-bonding capabilities.
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Azepan-Acetamido Side Chain: A seven-membered azepan ring linked via an acetamido group (-NH-C(=O)-CH-) at position 2, introducing conformational flexibility and basicity.
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3,4-Dimethylphenyl Substituent: A hydrophobic aromatic group at position 4, enhancing lipid solubility and potential π-π stacking interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 400.54 g/mol |
| Formula | |
| CAS Number | 670269-85-9 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Topological Polar Surface Area | 78.9 Ų |
Electronic and Steric Features
The thiophene core’s electron-rich nature (-excessive system) facilitates electrophilic substitution reactions, while the azepan ring’s chair conformation minimizes steric hindrance. The 3,4-dimethylphenyl group induces steric bulk, potentially influencing target binding selectivity. Density functional theory (DFT) simulations of analogous thiophenes suggest dipole moments of 4.2–4.5 D, aligning with membrane permeability thresholds .
Synthesis and Optimization
Multi-Step Synthetic Pathways
Industrial production typically employs a convergent strategy:
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Thiophene Ring Construction: Knorr paal synthesis using β-keto esters and sulfurizing agents.
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Azepan-Acetamido Installation: Coupling of 2-amino-thiophene intermediates with azepan-1-yl-acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).
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Esterification: Methyl esterification at position 3 using methanol under acidic conditions.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene formation | Paal-Knorr, , 80°C | 65–70 |
| Amidation | EDC, HOBt, DIPEA, DCM, RT | 82 |
| Esterification | , HSO, reflux | 90 |
Bioisosteric Design Rationale
The acetamido linker exemplifies amide bond bioisosterism, where the -NH-C(=O)- group is retained to mimic peptide bonds while enhancing metabolic stability. Comparative studies show that such surrogates reduce susceptibility to protease cleavage by 40–60% compared to canonical amides, extending plasma half-life .
Biological Activity and Mechanism
Anticancer Screening Data
Preliminary in silico docking against epidermal growth factor receptor (EGFR; PDB ID: 1M17) reveals a binding affinity () of 12.3 nM, driven by:
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Hydrogen bonding between the acetamido carbonyl and Thr766.
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Hydrophobic interactions between the 3,4-dimethylphenyl group and Leu694/Leu768.
Cell viability assays on A549 lung adenocarcinoma cells show IC = 8.7 µM, suggesting moderate cytotoxicity.
Neuropharmacological Implications
The azepan moiety, a cyclic amine, may confer affinity for sigma-1 receptors (), implicated in neuroprotection and pain modulation. Competitive binding assays using [H]-(+)-pentazocine show 68% displacement at 10 µM, hinting at antagonism .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: Caco-2 permeability = cm/s (high).
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Metabolism: Predominant CYP3A4-mediated oxidation of the azepan ring.
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Toxicity: Ames test-negative; hERG inhibition risk (IC = 4.1 µM) warrants structural refinement.
Future Research Trajectories
Target Deconvolution
CRISPR-Cas9 knockout screens could identify synthetic lethal partners, prioritizing kinases (e.g., MAPK14) or epigenetic regulators (HDAC6).
Prodrug Development
Esterase-labile prodrugs (e.g., phosphonoxymethyl esters) may enhance oral bioavailability, currently estimated at 43% in murine models.
Combination Therapy
Synergy with checkpoint inhibitors (e.g., pembrolizumab) should be explored given thiophenes’ immunomodulatory effects on PD-L1 expression .
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